3,5-Dichloro-4-(cyclopentyloxy)benzoic acid
Overview
Description
3,5-Dichloro-4-(cyclopentyloxy)benzoic acid is an organic compound with the molecular formula C12H12Cl2O3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a cyclopentyloxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-(cyclopentyloxy)benzoic acid typically involves the reaction of 3,5-dichlorobenzoic acid with cyclopentanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the ester intermediate. The intermediate is then hydrolyzed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-(cyclopentyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzoic acid derivatives.
Scientific Research Applications
3,5-Dichloro-4-(cyclopentyloxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(cyclopentyloxy)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the cyclopentyloxy group can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzoic acid: Lacks the cyclopentyloxy group, resulting in different chemical and biological properties.
4-(Cyclopentyloxy)benzoic acid: Does not have the chlorine atoms, which affects its reactivity and applications.
Uniqueness
3,5-Dichloro-4-(cyclopentyloxy)benzoic acid is unique due to the combination of chlorine atoms and the cyclopentyloxy group, which confer distinct chemical properties and potential applications. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
3,5-dichloro-4-cyclopentyloxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c13-9-5-7(12(15)16)6-10(14)11(9)17-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAQPSDNOMOLCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2Cl)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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